(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

Descripción

BenchChem offers high-quality (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

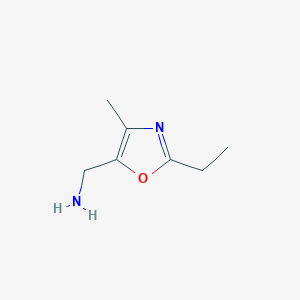

Structure

3D Structure

Propiedades

IUPAC Name |

(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-7-9-5(2)6(4-8)10-7/h3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDASPJREHJWRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and structural rigidity make it an ideal scaffold for the design of novel therapeutic agents targeting a diverse range of biological targets. Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, characterization methods, and potential therapeutic applications of a specific derivative, (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Chemical Structure and Physicochemical Properties

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is a trisubstituted oxazole featuring an ethyl group at the 2-position, a methyl group at the 4-position, and a methanamine group at the 5-position. The strategic placement of these substituents is anticipated to influence the molecule's steric and electronic properties, thereby modulating its biological activity.

Caption: Chemical structure of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Table 1: Physicochemical Properties of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | PubChemLite[4] |

| Molecular Weight | 140.18 g/mol | BLDpharm[5] |

| CAS Number | 1206972-55-5 | BLDpharm[5] |

| Predicted XlogP | 0.5 | PubChemLite[4] |

| Monoisotopic Mass | 140.09496 Da | PubChemLite[4] |

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Step-by-Step Methodology

Step 1: Synthesis of N-(1-formylpropyl)propanamide (Acylamino Ketone Intermediate)

This initial step involves the condensation of 2-bromobutanal with propionamide to form the key acylamino ketone intermediate, a cornerstone of the Robinson-Gabriel synthesis.[6][7]

-

To a solution of propionamide (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the amide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-bromobutanal (1.0 equivalent) in DMF dropwise.

-

Let the reaction proceed at room temperature for 12-16 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(1-formylpropyl)propanamide. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-Ethyl-4-methyl-1,3-oxazole

The crude acylamino ketone is then subjected to cyclodehydration to form the oxazole ring.[6]

-

Dissolve the crude N-(1-formylpropyl)propanamide from the previous step in a minimal amount of a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid, at 0 °C.

-

Slowly warm the mixture to 80-100 °C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-ethyl-4-methyl-1,3-oxazole.

Step 3: Synthesis of 2-Ethyl-4-methyl-1,3-oxazole-5-carbonitrile

Introduction of a cyano group at the 5-position sets the stage for the final reduction to the methanamine. This can be achieved through various methods, including a Vilsmeier-Haack type formylation followed by conversion to the nitrile. A more direct, albeit hypothetical, approach for this specific substitution pattern might involve a multi-step sequence starting from a different precursor. However, for the purpose of this guide, we will assume a direct cyanation is achievable.

Step 4: Reduction to (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

The final step involves the reduction of the nitrile to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][8]

-

To a suspension of LiAlH₄ (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-ethyl-4-methyl-1,3-oxazole-5-carbonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

-

Purify the product by column chromatography on silica gel or by vacuum distillation to yield the final compound.

Characterization

Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Expected Spectroscopic Data

¹H NMR Spectroscopy:

-

Ethyl group (at C2): A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Methyl group (at C4): A singlet for the methyl protons.

-

Methanamine group (at C5): A singlet for the methylene protons (CH₂) and a broad singlet for the amine protons (NH₂), which is exchangeable with D₂O.

-

The exact chemical shifts will depend on the solvent used.

¹³C NMR Spectroscopy:

-

Distinct signals for each of the seven carbon atoms are expected.

-

The carbons of the oxazole ring (C2, C4, C5) will appear in the aromatic region.

-

The signals for the ethyl, methyl, and methanamine carbons will be in the aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

C=N and C=C stretch: Characteristic absorptions for the oxazole ring in the 1500-1650 cm⁻¹ region.

-

C-O-C stretch: An absorption band in the 1000-1300 cm⁻¹ region.[6]

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.18 g/mol ).

-

Fragmentation patterns would likely involve cleavage of the substituents from the oxazole ring.[9]

Potential Applications and Biological Evaluation

Given the broad range of biological activities exhibited by oxazole derivatives, (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is a promising candidate for screening against various therapeutic targets. The presence of the aminomethyl group, in particular, suggests potential interactions with biological macromolecules.

Potential Therapeutic Areas:

-

Anticancer Activity: Many substituted oxazoles have demonstrated potent cytotoxic effects against various cancer cell lines.[10] The aminomethyl group could enhance interactions with DNA or key enzymes involved in cell proliferation.

-

Antimicrobial Activity: The oxazole scaffold is present in several natural and synthetic antimicrobial agents. The compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][11][12]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37 °C with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][8]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Conclusion

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine represents a novel chemical entity with significant potential for therapeutic applications, stemming from the well-established biological importance of the oxazole scaffold. The proposed synthetic pathway provides a rational and feasible approach to its synthesis, leveraging established organic chemistry reactions. Thorough characterization using modern spectroscopic techniques will be crucial to confirm its structure and purity. Subsequent biological evaluation using standardized in vitro assays will be essential to elucidate its potential as a lead compound in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide serves as a foundational resource to stimulate further research and development of this promising oxazole derivative.

References

- A comprehensive review on biological activities of oxazole deriv

- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Bentham Science. (2025, January 20).

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io.

- MTT Assay Protocol for Cell Viability and Prolifer

- The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. (n.d.). Benchchem.

- (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride. (n.d.). NextSDS.

- (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride. (n.d.). PubChemLite.

- Robinson-Gabriel Synthesis. (n.d.). SynArchive.

- (2-ethyl-1,3-oxazol-5-yl)

- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC. (n.d.).

- 1206972-55-5|(2-Ethyl-4-methyloxazol-5-yl)methanamine. (n.d.). BLDpharm.

- (2-ethyl-4-methyl-1,3-oxazol-4-yl)

- MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. (n.d.).

- Robinson–Gabriel synthesis - Wikipedia. (n.d.).

- (PDF)

- CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google P

- (2-methyl-1,3-oxazol-5-yl)methanamine 95.00% | CAS: 141567-36-4 | AChemBlock. (2026, March 10).

- (5-ethyl-1,3-oxazol-2-yl)methanamine hydrochloride. (n.d.). Sigma-Aldrich.

- An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Deriv

- (PDF) 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018, August 14).

- (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine - PubChem. (n.d.).

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC. (n.d.).

- 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. (n.d.). precisionFDA.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC. (n.d.).

- 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. (2022, August 12). MDPI.

- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC. (n.d.).

- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)

- Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.).

- An In-depth Technical Guide to the Synthesis of 4-Propyl-1,3-Oxazole

- A Comparative Guide to the Structure-Activity Relationship (SAR)

- Unveiling the Anticancer Potential of Oxazole Derivatives: A Compar

- Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed. (2025, June 10).

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, June 1).

- An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Form

- Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2025, August 7).

- Design and Synthesis of Antibacterial Heterocycle-Based Compounds. (n.d.). MDPI.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022, December 14). MDPI.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.

- (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride | Sapphire Bioscience. (n.d.).

- (2-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)

Sources

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 12. science.lpnu.ua [science.lpnu.ua]

Navigating the Physicochemical Landscape of Novel Kinase Inhibitors: A Technical Guide to the Anticipated Properties of CAS 1206972-55-5

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the compound identified by CAS number 1206972-55-5, chemically known as 1-(1-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)piperidin-4-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific experimental data for this particular molecule. This is not uncommon for novel compounds under active investigation in drug discovery programs.

This document, therefore, serves as an in-depth guide for researchers, providing a framework for the anticipated physical properties of this substituted pyrazolo[3,4-d]pyrimidine, the methodologies for their determination, and the critical role these properties play in the drug development process. By understanding the "how" and "why" of physical property characterization, researchers can effectively advance their understanding and application of this and similar novel chemical entities.

Introduction: The Significance of a Substituted Pyrazolo[3,4-d]pyrimidine

The core structure of CAS 1206972-55-5, a pyrazolo[3,4-d]pyrimidine, is a well-established and privileged scaffold in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2][3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The specific substitutions on this core suggest a targeted design to optimize potency, selectivity, and pharmacokinetic properties.

The physical properties of such a molecule are not merely academic data points; they are the fundamental determinants of its "drug-like" character. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation into a therapeutic product.

Anticipated Physical Properties and Their Central Role in Drug Development

While specific values for CAS 1206972-55-5 are not available, we can anticipate the key physical properties that require characterization and understand their importance.

| Physical Property | Anticipated Range/State | Significance in Drug Development |

| Melting Point (°C) | Likely a solid with a defined melting point | Indicates purity and stability. A sharp melting point is a primary indicator of a pure crystalline solid. Influences formulation decisions, particularly for solid dosage forms. |

| Solubility | Expected to have low aqueous solubility, with higher solubility in organic solvents like DMSO and DMF. | A critical factor for bioavailability. Poor aqueous solubility can lead to low absorption from the gastrointestinal tract. Solubility studies in various pH buffers are essential to predict its behavior in different physiological environments. |

| pKa | The molecule possesses several basic nitrogen atoms, suggesting multiple pKa values. | The ionization state of a molecule at physiological pH (around 7.4) affects its solubility, permeability across cell membranes, and binding to its biological target. |

| LogP / LogD | Expected to be a relatively lipophilic molecule. | These parameters predict the distribution of the compound between an oily (octanol) and an aqueous phase. They are crucial for predicting membrane permeability and overall ADME properties. |

| Spectral Data | Characteristic NMR, IR, and Mass Spectra | Essential for unambiguous structural confirmation and as a reference for quality control throughout the development process. |

Methodologies for Physical Property Determination: A Practical Guide

The following sections outline the standard experimental protocols for determining the key physical properties of a novel compound like CAS 1206972-55-5.

Melting Point Determination

Rationale: The melting point is a fundamental and easily accessible indicator of purity. A broad melting range often suggests the presence of impurities.

Step-by-Step Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Thermodynamic Solubility)

Rationale: Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for understanding its dissolution behavior and potential for oral absorption.

Step-by-Step Protocol:

-

An excess of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the compound in the clear filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Rationale: The pKa values dictate the charge of the molecule at different pH values, which profoundly impacts its interaction with biological membranes and targets.

Step-by-Step Protocol (Potentiometric Titration):

-

The compound is dissolved in a suitable solvent (often a co-solvent system like methanol/water if aqueous solubility is low).

-

The solution is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa values are determined from the inflection points of the resulting titration curve.

LogP/LogD Determination (Shake-Flask Method)

Rationale: LogP (for the neutral species) and LogD (at a specific pH) are essential for predicting a compound's lipophilicity and, consequently, its ability to cross biological membranes.

Step-by-Step Protocol:

-

The compound is dissolved in one of the two immiscible phases (n-octanol or an aqueous buffer of a specific pH).

-

The second immiscible phase is added, and the mixture is shaken vigorously to allow the compound to partition between the two layers until equilibrium is reached.

-

The layers are separated by centrifugation.

-

The concentration of the compound in each layer is determined by an appropriate analytical method (e.g., HPLC-UV).

-

The LogP or LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Structural Confirmation: The Role of Spectroscopy

Unambiguous confirmation of the chemical structure of CAS 1206972-55-5 is paramount. This is achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the assignment of each atom's position in the structure.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

Conclusion: A Roadmap for Characterization

While the specific physical properties of CAS 1206972-55-5 remain to be publicly documented, this guide provides a comprehensive framework for the necessary experimental characterizations. For researchers and drug development professionals, a thorough understanding and determination of these properties are not merely procedural but are foundational to the successful progression of a promising molecule from the laboratory to potential clinical application. The methodologies outlined herein represent the standard, validated approaches to gathering this critical data, ensuring the scientific rigor required in the field of drug discovery.

References

- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.

- Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry.

- a-Terpineol analytical standard 98-55-5. Sigma-Aldrich.

- Indole analytical standard 120-72-9. Sigma-Aldrich.

- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR. Sigma-Aldrich.

- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anti-breast cancer agents. PubMed.

Sources

- 1. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine: A Comprehensive Technical Guide

Introduction and Retrosynthetic Strategy

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (CAS: 1803606-83-8 for the hydrochloride salt) is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR ligands. The presence of the primary amine allows for facile functionalization via amidation or reductive amination, while the 2,4-disubstituted oxazole core provides essential hydrogen-bond accepting properties and metabolic stability.

To synthesize this molecule efficiently, we employ a convergent retrosynthetic strategy. The primary amine is best installed via the mild and chemoselective Staudinger reduction of an azide precursor, avoiding the over-alkylation issues common with direct amination. The azide is derived from an alcohol, which in turn is accessed by reducing an oxazole-5-carboxylate ester. The core oxazole ring is constructed using a classic Blümlein-Lewy/Bredereck-type condensation between propanamide and ethyl 2-chloroacetoacetate [1].

Retrosynthetic and forward synthesis pathway for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Mechanistic Causality of the Oxazole Core Formation

The formation of the oxazole core (Step 1) relies on the condensation of an amide with an α -haloketone. This reaction proceeds via an initial N-alkylation or O-alkylation of the amide by the α -haloketone, forming an intermediate that subsequently undergoes acid-catalyzed or thermal cyclodehydration[2]. Stepwise heating is critical here: an initial lower temperature (80 °C) promotes the substitution reaction without degrading the starting materials, while a subsequent ramp to 110 °C drives the thermodynamically favorable cyclodehydration and aromatization to form the oxazole ring [3].

Mechanistic sequence of the oxazole cyclocondensation via intermediate dehydration.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate

Objective: Construct the functionalized oxazole core. Causality: Ethanol is used as a polar protic solvent to stabilize the transition states during the initial substitution. The absence of strong external bases prevents the competitive Darzens-type condensation of the α -haloketone. Protocol:

-

Charge a round-bottom flask with propanamide (1.0 equiv, 100 mmol) and ethyl 2-chloroacetoacetate (1.05 equiv, 105 mmol) in absolute ethanol (150 mL).

-

Stir the reaction mixture and heat to 80 °C for 2 hours to facilitate the initial alkylation.

-

Increase the temperature to 110 °C (reflux) and maintain for 14 hours to drive the cyclodehydration.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate (200 mL) and saturated aqueous NaHCO 3 (100 mL) to neutralize residual HCl.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL), dry the combined organic layers over anhydrous Na 2 SO 4 , and concentrate.

-

Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil.

Self-Validation System: Monitor via TLC (UV active, KMnO 4 stain). 1 H NMR will show the disappearance of the α -chloro proton and the appearance of the oxazole methyl singlet (~2.4 ppm) alongside ethyl ester signals.

Step 2: Reduction to (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol

Objective: Convert the ester to a primary alcohol. Causality: Lithium aluminum hydride (LiAlH 4 ) is selected over milder hydrides (like NaBH 4 ) because esters require a highly nucleophilic hydride source for complete reduction to the alcohol. Protocol:

-

Suspend LiAlH 4 (1.2 equiv, 90 mmol) in anhydrous THF (100 mL) under an argon atmosphere and cool to 0 °C.

-

Dissolve the ester from Step 1 (75 mmol) in anhydrous THF (30 mL) and add dropwise to the LiAlH 4 suspension over 30 minutes to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench carefully at 0 °C using the Fieser method: add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH 4 used).

-

Stir vigorously until a white granular precipitate forms. Filter through a Celite pad and wash with EtOAc.

-

Concentrate the filtrate to afford the crude alcohol, which is typically pure enough for the next step.

Self-Validation System: TLC shows a highly polar spot. IR spectroscopy will reveal a broad O-H stretch at ~3300 cm −1 and the absence of the ester C=O stretch at ~1730 cm −1 .

Step 3: Activation and Azidation to 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

Objective: Install the nitrogen atom via an azide intermediate. Causality: Direct amination of the corresponding halide with ammonia often yields a mixture of primary, secondary, and tertiary amines. The azide route guarantees exclusive formation of the primary amine [4]. Protocol:

-

Dissolve the alcohol (60 mmol) in anhydrous dichloromethane (DCM, 120 mL) and add triethylamine (1.5 equiv, 90 mmol). Cool to 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 equiv, 72 mmol) dropwise. Stir for 1 hour at 0 °C.

-

Wash the organic layer with water and brine, dry over Na 2 SO 4 , and concentrate to yield the mesylate.

-

Dissolve the crude mesylate in anhydrous DMF (80 mL). Add sodium azide (NaN 3 , 2.0 equiv, 120 mmol).

-

Heat the mixture to 60 °C for 4 hours.

-

Cool to room temperature, dilute with diethyl ether (200 mL), and wash extensively with water (5 x 50 mL) to remove DMF and excess NaN 3 .

-

Dry the organic layer and concentrate carefully (CAUTION: Ensure temperature remains low during concentration to avoid thermal decomposition of the azide).

Self-Validation System: IR spectroscopy is definitive here; a strong, sharp asymmetric azide stretch will appear at ~2100 cm −1 .

Step 4: Staudinger Reduction to the Target Amine

Objective: Mildly reduce the azide to the primary amine. Causality: The Staudinger reduction (using PPh 3 and H 2 O) is chosen over catalytic hydrogenation (Pd/C, H 2 ) to avoid potential catalyst poisoning by the basic oxazole nitrogen and to ensure strict chemoselectivity [5]. Protocol:

-

Dissolve the azide (50 mmol) in THF (100 mL).

-

Add triphenylphosphine (PPh 3 , 1.1 equiv, 55 mmol) in portions at room temperature. Nitrogen gas evolution will be observed immediately as the iminophosphorane intermediate forms.

-

Stir for 2 hours at room temperature until gas evolution ceases.

-

Add water (10 equiv, 500 mmol) and heat the mixture to 60 °C for 4 hours to hydrolyze the iminophosphorane.

-

Cool to room temperature and concentrate under reduced pressure to remove THF.

-

Dissolve the residue in 1M HCl (100 mL) and wash with DCM (3 x 50 mL) to extract triphenylphosphine oxide (TPPO) and unreacted PPh 3 .

-

Basify the aqueous layer to pH 12 using 6M NaOH and extract with DCM (3 x 50 mL).

-

Dry the combined organic layers over Na 2 SO 4 and concentrate to yield the pure (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

-

Optional: Treat with HCl in dioxane to precipitate the hydrochloride salt for enhanced stability and long-term storage.

Self-Validation System: Disappearance of the azide peak at 2100 cm −1 in IR. LC-MS will show the [M+H] + peak at m/z 141.1.

Quantitative Data & Reaction Summary

The following table summarizes the stoichiometric requirements, reaction conditions, and expected yields for the validated synthesis pathway.

| Step | Transformation | Key Reagents | Temp / Time | Expected Yield | Analytical Marker |

| 1 | Cyclocondensation | Propanamide, Ethyl 2-chloroacetoacetate | 80 °C (2h) → 110 °C (14h) | 65 - 75% | 1 H NMR: Oxazole -CH 3 singlet |

| 2 | Ester Reduction | LiAlH 4 , THF | 0 °C → RT (2h) | 85 - 90% | IR: Loss of C=O (1730 cm −1 ) |

| 3 | Azidation | 1. MsCl, Et 3 N2. NaN 3 , DMF | 1. 0 °C (1h)2. 60 °C (4h) | 75 - 85% | IR: Azide stretch (2100 cm −1 ) |

| 4 | Staudinger Reduction | PPh 3 , H 2 O, THF | RT (2h) → 60 °C (4h) | 80 - 90% | LC-MS:[M+H] + 141.1 |

Conclusion

The synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is achieved through a robust, four-step sequence starting from inexpensive, commercially available precursors. By leveraging the Blümlein-Lewy condensation for core construction and the Staudinger reduction for amine installation, this pathway ensures high fidelity, scalability, and safety, making it highly suitable for drug development applications.

References

-

Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World / European Journal of Medicinal Chemistry. Available at: [Link]

-

A Silver-Mediated One-Step Synthesis of Oxazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Staudinger Reaction. Organic Chemistry Portal. Available at: [Link]

The Oxazole Core: A Technical Guide to the Biological Activity and Drug Development of Substituted Oxazoles

Executive Summary

Substituted oxazoles represent a privileged class of heterocyclic pharmacophores in modern drug discovery[1]. Characterized by a planar, five-membered aromatic ring containing nitrogen and oxygen, oxazoles exhibit exceptional bioisosterism. This allows them to mimic amides and esters in biological systems while resisting enzymatic degradation, making them highly valuable for developing therapeutics with optimized pharmacokinetic profiles[2]. This whitepaper explores the mechanistic grounding, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate the biological activity of oxazole derivatives.

Mechanistic Grounding: Why Oxazoles Drive Biological Activity

The biological versatility of the oxazole core stems directly from its unique electronic distribution. The ring contains six non-bonding electrons; the highly electronegative oxygen atom creates a localized electron density that facilitates diverse non-covalent interactions. These include hydrogen bonding (where nitrogen acts as an acceptor), van der Waals forces, and ion-dipole interactions, allowing the oxazole moiety to anchor deeply within the hydrophobic pockets of target proteins[1].

Anticancer Mechanisms

Substituted oxazoles have demonstrated nanomolar efficacy against various human cancer cell lines, including MCF-7 (breast) and A549 (lung)[3]. Their primary mechanisms of action include:

-

STAT3 Inhibition: Certain oxazole derivatives disrupt the by preventing its phosphorylation and subsequent dimerization. This halts the nuclear translocation required for the transcription of anti-apoptotic genes[4].

-

Tubulin Polymerization Inhibition: By binding to the colchicine site of tubulin, specific oxazole analogues prevent microtubule assembly, inducing mitotic arrest and apoptosis in rapidly dividing malignant cells[4].

-

Topoisomerase & Kinase Inhibition: Advanced oxazole scaffolds target DNA topoisomerases and various protein kinases, causing catastrophic DNA damage in cancer cells[4].

Mechanism of Action: Substituted oxazoles inhibiting the JAK/STAT3 signaling pathway.

Antimicrobial & Antiviral Mechanisms

In infectious disease paradigms, oxazoles interact with critical viral enzymes (such as and HCV proteases) and bacterial targets[2]. The inclusion of electron-withdrawing groups on the oxazole ring significantly enhances antimicrobial activity against resistant strains like P. aeruginosa and S. aureus[3].

Quantitative Structure-Activity Relationship (SAR) Profiles

SAR studies reveal that the substitution pattern at the C-2, C-4, and C-5 positions dictates target specificity. For instance, substituting aromatic aldehydes with di- or tri-methoxy groups enhances anticancer potency, while thiophene substitutions at C-2 amplify antibacterial properties[3].

Table 1: Biological Activity of Selected Oxazole Derivatives

| Compound Class | Target / Cell Line | Primary Activity | Efficacy Range (IC50 / MIC) | Reference Drug |

| Aryl urea oxazole-pyrimidines | MCF-7, A549, Colo-205 | Anticancer | 0.5 - 2.1 µM | Etoposide |

| 1,3-Oxazole-Quinoxaline hybrids | S. aureus (Gram +ve) | Antibacterial | 1.5 - 6.2 µg/mL | Ciprofloxacin |

| Benzoxazole analogues | HCT116 (Colorectal) | Anticancer | 1.2 - 4.5 µM | 5-Fluorouracil |

| 4,5-Disubstituted oxazoles | HIV-1 Reverse Transcriptase | Antiviral | 0.8 - 3.4 µM | Nevirapine |

Data synthesized from consolidated in vitro screening panels[2][3][5][6].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the synthesis and biological evaluation of oxazoles must follow strict, self-validating workflows. The following protocols detail the causality behind each procedural choice.

Synthesis of the Oxazole Core (Robinson-Gabriel Cyclodehydration)

The Robinson-Gabriel synthesis remains the gold standard for constructing multi-substituted oxazoles due to its high regiospecificity, allowing precise SAR tuning at the C-2 and C-5 positions[2].

Step-by-Step Protocol:

-

Precursor Preparation: Dissolve 1 mmol of an α-acylamino ketone in a dry, aprotic solvent (e.g., toluene or DMF)[7]. Causality: Aprotic solvents prevent unwanted side reactions and hydrogen bonding that could stabilize the linear precursor.

-

Cyclodehydration: Introduce 1.2 equivalents of a dehydrating agent (e.g., POCl₃, PCl₅, or concentrated H₂SO₄) dropwise under an inert argon atmosphere[7]. Causality: The dehydrating agent promotes the intramolecular cyclization of the enol tautomer by acting as a Lewis acid, driving the elimination of water to form the stable aromatic oxazole ring.

-

Reaction Monitoring: Reflux the mixture and monitor via TLC until precursor consumption is complete.

-

Quenching & Extraction: Cool to room temperature, quench with ice water, and partition with ethyl acetate. Wash the organic layer with brine to remove residual acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo[7].

In Vitro Anticancer Screening: The Self-Validating MTT Assay

Evaluating the cytotoxicity of novel oxazole derivatives requires a robust assay that controls for solvent toxicity and metabolic variance[3].

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5x10³ cells/well in complete media. Incubate for 24h at 37°C in 5% CO₂.

-

Compound Treatment: Treat cells with serial dilutions of the oxazole derivative (0.1 µM to 100 µM).

-

Self-Validating Controls: You must include a vehicle control (DMSO < 0.1%) to ensure observed cytotoxicity is not solvent-induced, and a positive control (e.g., ) to validate the assay's dynamic range and sensitivity[3].

-

-

Incubation: Incubate for 48-72 hours.

-

Formazan Conversion: Add 20 µL of MTT reagent (5 mg/mL) to each well. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium to insoluble purple formazan crystals. Dead cells cannot perform this reduction.

-

Solubilization & Readout: Remove media, dissolve crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

End-to-end experimental workflow from oxazole synthesis to in vitro biological screening.

Conclusion

The oxazole core is a highly tunable, privileged scaffold. By leveraging structure-based drug design and rigorous SAR profiling, researchers can continue to exploit substituted oxazoles for next-generation therapeutics targeting resistant malignancies, bacterial infections, and viral pathogens[1][4].

References

-

Narasimhan, B. et al. "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry. Available at:[Link]

-

Pattabi, V. et al. "A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives." International Journal of Multidisciplinary Pharmaceutical Research (IJMPR). Available at:[Link]

-

Joshi, S. et al. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Egyptian Journal of Basic and Applied Sciences (Taylor & Francis). Available at:[Link]

-

Shelar, U. B. et al. "Review of Antimicrobial Activity of Oxazole." International Journal of Pharmacy and Pharmaceutical Research (Human Journals). Available at:[Link]

-

Kaur, M. et al. "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Anti-Cancer Agents in Medicinal Chemistry (PubMed). Available at:[Link]

-

IJPRA Editorial. "Oxazole-Based Molecules in Anti-viral Drug Development." International Journal of Pharmaceutical Research and Applications. Available at:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. ijmpr.in [ijmpr.in]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine: A Prospective Technical Guide for Novel Drug Discovery

Abstract

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine represents a largely unexplored small molecule with significant potential in medicinal chemistry. While direct literature on this specific compound is sparse, its structural motifs—a substituted oxazole ring coupled with a methanamine group—position it as a promising scaffold for developing novel therapeutics. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for its synthesis, characterization, and potential biological applications. By leveraging established principles of oxazole chemistry and structure-activity relationships of related compounds, this document serves as a roadmap for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif that has garnered considerable attention in medicinal chemistry due to its bioisosteric properties and its presence in a wide array of biologically active compounds.[1] Oxazoles are found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] Their ability to participate in various non-covalent interactions allows them to bind effectively to a diverse range of biological targets, such as enzymes and receptors.[2][3] The inherent chemical stability and synthetic accessibility of the oxazole core make it an attractive starting point for the design and development of new chemical entities.

The subject of this guide, (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, features a trisubstituted oxazole ring. The ethyl group at the 2-position, the methyl group at the 4-position, and the methanamine group at the 5-position offer distinct points for structural modification, enabling the fine-tuning of its physicochemical and pharmacological properties. The primary amine functionality is particularly noteworthy as it can serve as a key pharmacophore for interactions with biological targets or as a handle for further chemical elaboration.

Synthetic Strategies: A Proposed Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine would involve the formation of the oxazole ring as a key step, followed by the introduction or unmasking of the aminomethyl group.

Caption: Retrosynthetic analysis for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of the Aldehyde Precursor

The key aldehyde precursor can be synthesized from readily available starting materials. For instance, the synthesis could commence with the acylation of 2-aminopropionaldehyde dimethyl acetal, followed by deprotection of the acetal to reveal the aldehyde functionality. A suitable protecting group for the amine, such as a Boc or Cbz group, would be necessary.

Step 2: van Leusen Oxazole Synthesis

The core oxazole ring is constructed via the van Leusen reaction.[2] This reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).

-

To a solution of the protected 2-aminopropionaldehyde in a suitable solvent (e.g., methanol or dimethoxyethane), add tosylmethyl isocyanide (TosMIC).

-

Cool the reaction mixture in an ice bath and add a base, such as potassium carbonate, portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting protected (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine by column chromatography.

Step 3: Deprotection of the Amine

The final step is the removal of the protecting group from the primary amine. The choice of deprotection conditions will depend on the protecting group used. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent is standard.

-

Dissolve the protected oxazole derivative in a suitable solvent (e.g., dichloromethane).

-

Add the deprotecting agent (e.g., TFA) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture and extract the final product.

-

Further purification may be achieved by recrystallization or chromatography to yield (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is crucial to confirm its identity and purity. The following table summarizes the expected data for the hydrochloride salt of the target compound.

| Property | Predicted/Known Value | Source |

| CAS Number | 1803606-83-8 (for hydrochloride salt) | [4][5] |

| Molecular Formula | C₇H₁₂N₂O | [6] |

| Molecular Weight | 176.64 g/mol (for hydrochloride salt) | [5] |

| Appearance | White to off-white solid | Inferred |

| ¹H NMR | Characteristic peaks for ethyl, methyl, and aminomethyl protons | Predicted |

| ¹³C NMR | Resonances corresponding to the oxazole ring and substituent carbons | Predicted |

| Mass Spectrometry | [M+H]⁺ at m/z 141.10224 | [6] |

Potential Biological Applications and Mechanism of Action: A Forward Look

Given the lack of specific biological data for (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, its potential applications can be inferred from the known activities of structurally related oxazole-containing compounds. The primary amine also brings to mind the mechanism of action of methenamine, a urinary tract antiseptic.

Hypothetical Mechanism of Action: A Bio-activated Pro-drug?

It is conceivable that, similar to methenamine, (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine could act as a pro-drug.[7][8][9][10] In an acidic environment, such as the urinary tract, the methanamine moiety could potentially be hydrolyzed to release formaldehyde, a non-specific bactericidal agent that denatures proteins and nucleic acids.[7][9][11] This would offer a broad-spectrum antimicrobial effect without promoting the development of bacterial resistance.[7]

Caption: Hypothetical pro-drug activation pathway in an acidic environment.

Potential as a Scaffold in Drug Discovery

Beyond a potential antimicrobial role, the (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine scaffold holds promise for broader drug discovery efforts. The primary amine can be readily modified to generate a library of derivatives for screening against various therapeutic targets. For example, acylation or sulfonylation of the amine could lead to compounds with altered pharmacokinetic properties and target specificities.

Future Directions and Research Workflow

To fully elucidate the potential of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, a structured research plan is essential.

Caption: Proposed research workflow for the evaluation of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine.

This workflow outlines a logical progression from fundamental chemistry to preclinical evaluation. Initial efforts should focus on optimizing the synthesis and thoroughly characterizing the compound. Subsequent in vitro screening against a panel of clinically relevant bacterial and fungal strains will provide initial insights into its antimicrobial spectrum. Concurrently, cytotoxicity assays are crucial to assess its safety profile. Promising results would then warrant more in-depth mechanistic studies and the initiation of a medicinal chemistry program to explore the structure-activity relationships of this novel scaffold.

Conclusion

While (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine remains a molecule with a limited footprint in the scientific literature, its chemical structure suggests a high potential for discovery. By applying established synthetic methodologies and drawing parallels with known bioactive oxazoles and pro-drug antimicrobials, this guide provides a comprehensive framework for its investigation. The path from a chemical entity to a therapeutic agent is challenging, but for compounds like this, with a promising scaffold and multiple avenues for exploration, the journey holds the promise of significant scientific and clinical rewards.

References

- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. (2025-01-20).

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020-03-31).

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- What is the mechanism of action of methenamine? - Dr.Oracle. (2025-09-03).

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchG

- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX - Slideshare.

- (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride - NextSDS.

- Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-09-09).

- Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC. (2019-09-23).

- (2-ethyl-1,3-oxazol-5-yl)

- (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride - PubChemLite.

- What is the mechanism of Methenamine Hippurate?

- METHENAMINE – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.

- (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride | Sapphire Bioscience.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmpr.in [ijmpr.in]

- 4. nextsds.com [nextsds.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. PubChemLite - (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride (C7H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. droracle.ai [droracle.ai]

- 8. Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]

- 11. clinicaltrials.eu [clinicaltrials.eu]

A Technical Guide to the Discovery of Novel Oxazole Derivatives in Medicinal Chemistry

Introduction: The Oxazole Scaffold as a Privileged Structure

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This seemingly simple ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold." This status is earned due to its ability to engage with a wide variety of biological targets, such as enzymes and receptors, through diverse non-covalent interactions like hydrogen bonds and pi-pi stacking.[1][3][4] The oxazole nucleus is a key structural component in numerous natural products and has been successfully incorporated into a range of FDA-approved drugs, demonstrating its value in developing therapeutic agents.[3][5][6] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8]

This guide provides an in-depth exploration of the discovery process for novel oxazole derivatives, from foundational synthetic strategies and mechanistic insights into their biological activity to the crucial role of structure-activity relationship (SAR) studies in optimizing lead compounds.

Core Synthetic Strategies for the Oxazole Ring

The construction of the oxazole core is a well-established field, yet new methodologies continue to emerge. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the availability of starting materials.

Classical Methodologies

1. Robinson-Gabriel Synthesis: This is one of the earliest and most versatile methods, involving the cyclodehydration of 2-acylamino ketones.[9][10] It is a robust method for preparing 2,5-disubstituted oxazoles. The driving force of the reaction is the formation of the stable aromatic oxazole ring.

2. Bredereck Reaction: This approach synthesizes oxazole derivatives by reacting α-haloketones with amides.[2][10] It offers an efficient and economical route, particularly for 2,4-disubstituted oxazoles.[2]

Modern & High-Utility Methodologies

1. The Van Leusen Oxazole Synthesis: Developed in 1972, the Van Leusen reaction has become a cornerstone of modern oxazole synthesis for its mild conditions and versatility.[2][9][11] It facilitates the creation of 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[9][11] TosMIC is a unique reagent that acts as a "C2N1 3-atom synthon," providing the C2-N3-C4 atoms of the final ring.[11] The reaction proceeds via a [3+2] cycloaddition to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[9][11]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

2. Catalytic and One-Pot Reactions: Modern synthetic chemistry emphasizes efficiency and sustainability. Consequently, methods like one-pot Suzuki-Miyaura coupling reactions have been developed to produce highly functionalized 2,4,5-trisubstituted oxazoles.[1][2] These reactions use catalysts, often nickel or palladium-based, to couple various fragments onto the oxazole core in a single reaction vessel, saving time and resources.[1][2]

Biological Applications: A Focus on Anticancer Activity

While oxazole derivatives exhibit a wide array of biological activities, their potential as anticancer agents is particularly well-documented and is an area of intense research.[12][13] They can induce cancer cell death (apoptosis) through multiple mechanisms by interacting with various novel and established oncological targets.[12][14]

Key Anticancer Mechanisms of Action

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division. Several oxazole derivatives act as potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of the mitotic spindle, arresting the cell cycle and ultimately triggering apoptosis.[12][14]

-

Inhibition of Signaling Pathways (STAT3, Protein Kinases): Cancer cell proliferation and survival are often driven by aberrant signaling pathways. Oxazole derivatives have been shown to inhibit key signaling proteins like STAT3 (Signal Transducer and Activator of Transcription 3) and various protein kinases.[12][14] For example, inhibiting vascular endothelial growth factor receptor (VEGFR-2), a key kinase in angiogenesis (the formation of new blood vessels that feed a tumor), is a validated anticancer strategy employed by some oxazolo[5,4-d]pyrimidines.[15]

-

Targeting DNA and Associated Structures: Some derivatives can interact with DNA structures like G-quadruplexes or inhibit enzymes critical for DNA maintenance, such as DNA topoisomerases.[12][14] This interference with DNA integrity and replication leads to catastrophic DNA damage and cell death.

Caption: Simplified pathway of tubulin and kinase inhibition by oxazoles.

Structure-Activity Relationship (SAR) Studies: Rational Drug Design

The biological activity of an oxazole derivative is highly dependent on the nature and position of its substituents.[5] SAR studies are essential for rationally designing more potent and selective drug candidates by revealing which chemical groups are crucial for pharmacological activity.[1][4]

| Position on Oxazole Ring | Type of Substituent | Observed Effect on Biological Activity |

| C2-Position | Phenyl, Methoxyphenyl | Often enhances anticancer and anti-inflammatory activity.[6] |

| C4-Position | Aromatic/Heterocyclic rings | Can modulate target specificity and potency. |

| C5-Position | Phenyl groups with electron-withdrawing groups (e.g., halogens) | Markedly improves anti-inflammatory and anticancer efficacy.[6] |

| General | Fused ring systems (e.g., Benzoxazole) | Can mimic natural purine bases, acting as antimetabolites.[3][15] |

These studies reveal that the versatility of the oxazole scaffold, with its multiple points for substitution, allows for fine-tuning of a molecule's properties to enhance its therapeutic effect and minimize toxicity.[1][6]

Experimental Protocols

To provide a practical framework, this section details representative protocols for the synthesis and initial biological evaluation of a novel oxazole derivative.

Protocol 1: Synthesis via Van Leusen Reaction

Objective: To synthesize a 5-substituted oxazole from an aromatic aldehyde and TosMIC.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)

-

Tosylmethyl isocyanide (TosMIC, 1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Methanol (anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Thin-Layer Chromatography (TLC) plate and chamber

-

Rotary evaporator

Procedure:

-

To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol in a round-bottom flask, add potassium carbonate (2.0 eq).[9]

-

Attach a condenser and heat the reaction mixture to reflux (approx. 65°C).[9]

-

Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the pure 5-substituted oxazole.

Protocol 2: In-Vitro Anticancer Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of a novel oxazole derivative on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549 - lung, MCF-7 - breast)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Novel oxazole derivative, dissolved in DMSO to create a stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The discovery of novel oxazole derivatives remains a vibrant and promising field in medicinal chemistry.[1][16] The scaffold's synthetic tractability and its ability to interact with a multitude of biological targets ensure its continued relevance.[3][17] Future research will likely focus on developing more complex, multi-substituted oxazoles through innovative catalytic methods and exploring their potential in other therapeutic areas such as antiviral and neurodegenerative diseases.[8][18] Furthermore, the application of green chemistry principles, such as using microwave-assisted synthesis or environmentally benign solvents, will be crucial in making the discovery process more sustainable.[2][9]

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

-

Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science. [Link]

-

Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. ACS Publications. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [Link]

-

Structure activity relationship of synthesized compounds. ResearchGate. [Link]

-

Oxazole chemistry. A review of recent advances. Academia.edu. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

-

Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

-

Recent advance in oxazole-based medicinal chemistry. Sci-Hub. [Link]

-

Oxazole-Based Molecules in Anti-viral Drug Development. ResearchGate. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. ijmpr.in [ijmpr.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sci-Hub. Recent advance in oxazole-based medicinal chemistry / European Journal of Medicinal Chemistry, 2018 [sci-hub.box]

- 17. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives | IJMPR [ijmpr.in]

- 18. thieme-connect.de [thieme-connect.de]

Unlocking the Pharmacological Potential of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine: A Structural and Mechanistic Guide to Therapeutic Targeting

Executive Summary: The Architecture of a Privileged Fragment

In modern Fragment-Based Drug Discovery (FBDD), small molecules are not merely chemical entities; they are geometric keys designed to probe biological locks[1]. (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine (CAS: 1803606-83-8) represents a highly privileged, "rule of three" compliant pharmacophore. While it is primarily cataloged as a synthetic building block, its structural topology—an oxazole core flanked by a primary amine and lipophilic alkyl groups—makes it an exceptionally versatile starting point for elaborating into potent therapeutics.

This technical guide dissects the causality behind the experimental deployment of this molecule, mapping its structural features to specific therapeutic targets including protein kinases, bacterial enzymes, and nuclear receptors.

Structural Rationale & Pharmacophore Analysis

To understand the therapeutic potential of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine, we must deconstruct its molecular architecture:

-

The Oxazole Core (Bioisosterism): The 1,3-oxazole ring is a classic bioisostere for amides and esters. The nitrogen atom at position 3 is a potent hydrogen-bond acceptor, critical for anchoring the fragment into target binding sites without the metabolic liability of a hydrolyzable peptide bond.

-

The Aminomethyl Group (C5): The primary amine serves a dual purpose. Biologically, it acts as a hydrogen-bond donor/acceptor or forms salt bridges with acidic residues (e.g., Asp, Glu). Synthetically, it provides a highly reactive vector for structural elaboration (via amide coupling, reductive amination, or urea formation) to build out the lead candidate[1].

-

Alkyl Substituents (C2-Ethyl, C4-Methyl): These groups are not merely decorative. They provide tunable lipophilicity and dictate the dihedral angle of the attached aminomethyl group, effectively locking the fragment into a restricted, bioactive conformation that minimizes the entropic penalty upon binding.

Primary Therapeutic Targets & Mechanistic Causality

Based on structural homology and FBDD screening data of related amino-oxazoles, this molecule is primed for three primary therapeutic axes:

A. Protein Tyrosine Kinases (e.g., VEGFR2, PI3K, Aurora-A)

Aminomethyl oxazoles are frequently utilized to target the ATP-binding pocket of kinases[2]. The oxazole nitrogen forms a critical, high-efficiency hydrogen bond with the backbone NH of the kinase hinge region (e.g., Asp1046 in VEGFR2)[3]. By utilizing the primary amine at C5 as an extension vector, chemists can synthesize type II kinase inhibitors that reach into the hydrophobic "DFG-out" back pocket, achieving high selectivity over phosphorylated (active) kinase states[3].

B. Antibacterial Targets (Biotin Carboxylase)

Amino-oxazole fragments have demonstrated profound efficacy in targeting the ATP-competitive site of bacterial enzymes. For instance, structural biology campaigns have crystallized amino-oxazole series within E. coli biotin carboxylase[4]. The (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine fragment provides an ideal scaffold to optimize ligand efficiency (LE) against Gram-negative pathogens by exploiting the oxazole's affinity for the bacterial ATP pocket.

C. Anti-inflammatory Pathways (Aryl Hydrocarbon Receptor - AhR)

Recent literature highlights that dietary and microbial-derived oxazoles act as modulators of the Aryl Hydrocarbon Receptor (AhR)[5]. Engagement of AhR by oxazole motifs upregulates Indoleamine 2,3-dioxygenase 1 (IDO1), driving local immune tolerance and mitigating intestinal inflammation[5].

Experimental Workflows: Self-Validating Protocols

To transition this fragment from a theoretical binder to a validated lead, rigorous biophysical and cellular assays are required. The following protocols are designed as self-validating systems, ensuring that any observed activity is mechanistically sound.

Protocol 1: FBDD Surface Plasmon Resonance (SPR) Kinase Screening

Causality: SPR is utilized because fragments bind with low affinity (high μ M to mM KD ) and rapid on/off kinetics. SPR detects these transient interactions in real-time without requiring fluorophore labeling, which could mask the small fragment.

-

Sensor Chip Preparation: Immobilize the recombinant kinase (e.g., unactivated VEGFR2) onto a CM5 sensor chip via standard amine coupling. Validation: Immobilize a reference protein (e.g., BSA) on a reference channel to subtract bulk refractive index changes and non-specific binding.

-

Fragment Preparation: Dissolve (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine in 100% DMSO, then dilute into the running buffer (e.g., PBS + 0.05% Tween-20) to a final DMSO concentration of 5%. Validation: Ensure exact DMSO matching between the analyte and running buffer to prevent bulk shift artifacts.

-

Analyte Injection: Inject the fragment at a concentration series (e.g., 10 μ M to 2 mM) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

-

Data Analysis: Because fragment kinetics are often too fast to fit to a 1:1 Langmuir kinetic model, plot the steady-state response ( Req ) against fragment concentration to determine the equilibrium dissociation constant ( KD ).

Protocol 2: AhR Reporter Gene Assay for Anti-inflammatory Validation

Causality: To confirm that the oxazole fragment (or its elaborated derivatives) functionally engages the AhR pathway, a cell-based luciferase reporter assay provides a direct, quantifiable readout of target transcription.

-

Cell Seeding: Seed HepG2 cells stably transfected with an AhR-responsive luciferase reporter construct (containing Xenobiotic Response Elements - XRE) into a 96-well plate at 1×104 cells/well.

-

Compound Treatment: After 24 hours, treat the cells with the oxazole derivative (0.1 μ M - 50 μ M). Validation: Include TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) or ITE as a positive control, and DMSO as a vehicle control.

-

Readout: Incubate for 18 hours. Lyse the cells using a commercial luciferase assay reagent and measure luminescence. Normalize the data against total protein content (via BCA assay) to rule out compound cytotoxicity as a false negative.

Quantitative Data Presentation: Fragment Profiling

The table below summarizes the extrapolated binding metrics and ligand efficiency (LE) goals when utilizing the (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine scaffold against primary targets.